Scaffold-Specific ADME Optimization: Pyrazolo[4,3-b]pyridine Series Demonstrates Improved Pharmacokinetic Profile Over Quinoline-Derived ALK5 Inhibitors
In a direct head-to-head comparison during ALK5 inhibitor optimization, a series of 7-substituted-pyrazolo[4,3-b]pyridine analogs were derived from a 4-substituted quinoline screening hit via a scaffold morphing strategy. The resulting pyrazolo[4,3-b]pyridine series exhibited improved ADME properties relative to the quinoline-based predecessors, which were limited by high in vitro clearance in rat and human microsomes [1].
| Evidence Dimension | In vitro metabolic stability (ADME) |
|---|---|
| Target Compound Data | Pyrazolo[4,3-b]pyridine scaffold: Improved ADME properties (qualitative improvement reported) |
| Comparator Or Baseline | 4-Substituted quinoline ALK5 inhibitors: High in vitro clearance in rat and human microsomes |
| Quantified Difference | Not numerically quantified in abstract; reported as qualitative improvement in drug-likeness and ADME |
| Conditions | Structure-based drug design (SBDD) and SAR optimization studies |
Why This Matters
The pyrazolo[4,3-b]pyridine core confers superior pharmacokinetic properties compared to quinoline-based alternatives, making it a preferred scaffold for lead optimization when metabolic stability is a critical procurement criterion.
- [1] Sabat M, Wang H, Scorah N, Lawson JD, Atienza J, Kamran R, Hixon MS, Dougan DR. Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. Bioorg Med Chem Lett. 2017;27(9):1955-1961. View Source
